Heliomethylamine hydrochloride

Übersicht

Beschreibung

Based on the available data, the analysis focuses on Methylamine Hydrochloride (CAS 593-51-1), a structurally and functionally relevant hydrochloride compound.

Methylamine hydrochloride is the hydrochloride salt of methylamine, with the formula CH₃NH₂·HCl and a molecular weight of 67.52 g/mol . It is a white crystalline powder widely used as a reagent in organic synthesis and as an intermediate in pharmaceuticals, agrochemicals, and specialty chemicals . Its applications include the production of analgesics, surfactants, and pesticides. Safety protocols emphasize skin protection due to its irritant properties, requiring gloves and proper disposal methods .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-MDMA methylene homolog (hydrochloride) involves several steps, starting with the precursor 3,4-methylenedioxyphenyl-2-propanone. The key steps include:

Formation of the Intermediate: The precursor undergoes a reaction with methylamine to form the intermediate compound.

Methylene Insertion: A methylene group is inserted into the intermediate compound through a series of chemical reactions, resulting in the formation of the final product.

Hydrochloride Formation: The final product is then converted into its hydrochloride salt form by reacting with hydrochloric acid.

Industrial Production Methods

Industrial production of 3,4-MDMA methylene homolog (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment and controlled reaction conditions to ensure high yield and purity of the final product .

Analyse Chemischer Reaktionen

Arten von Reaktionen

3,4-MDMA-Methylenhomolog (Hydrochlorid) unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um entsprechende Oxide zu bilden.

Reduktion: Reduktionsreaktionen können die Verbindung in ihre reduzierten Formen umwandeln.

Substitution: Die Verbindung kann Substitutionsreaktionen eingehen, bei denen funktionelle Gruppen durch andere Gruppen ersetzt werden.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid und Natriumborhydrid werden verwendet.

Substitution: Reagenzien wie Halogene und Alkylierungsmittel werden bei Substitutionsreaktionen eingesetzt.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den verwendeten Reagenzien und Bedingungen ab. So können beispielsweise durch Oxidation Oxide entstehen, während durch Reduktion reduzierte Amine entstehen .

Wissenschaftliche Forschungsanwendungen

3,4-MDMA-Methylenhomolog (Hydrochlorid) hat mehrere Anwendungen in der wissenschaftlichen Forschung, darunter:

Forensische Analyse: Wird als analytischer Referenzstandard in der forensischen Chemie verwendet, um Substanzen in Proben zu identifizieren und zu quantifizieren.

Toxikologische Studien: Wird in der toxikologischen Forschung eingesetzt, um seine Wirkungen und seine potenzielle Toxizität zu untersuchen.

Pharmakologische Forschung: Untersucht werden seine pharmakologischen Eigenschaften und seine potenziellen therapeutischen Anwendungen.

Chemische Synthese: Wird zur Synthese verwandter Verbindungen für Forschungszwecke verwendet.

5. Wirkmechanismus

Der Wirkmechanismus von 3,4-MDMA-Methylenhomolog (Hydrochlorid) ist noch nicht vollständig geklärt. Es wird vermutet, dass es mit Neurotransmittersystemen im Gehirn interagiert, ähnlich wie MDMA. Die Verbindung kann die Freisetzung und Wiederaufnahme von Neurotransmittern wie Serotonin, Dopamin und Noradrenalin beeinflussen, was zu veränderten Stimmungen und Wahrnehmungen führt .

Wirkmechanismus

The mechanism of action of 3,4-MDMA methylene homolog (hydrochloride) is not fully understood. it is believed to interact with neurotransmitter systems in the brain, similar to MDMA. The compound may affect the release and reuptake of neurotransmitters such as serotonin, dopamine, and norepinephrine, leading to altered mood and perception .

Vergleich Mit ähnlichen Verbindungen

The following hydrochlorides are structurally or functionally analogous to methylamine hydrochloride:

Methoxyamine Hydrochloride (CAS 593-56-6)

- Molecular Formula: CH₅NO·HCl

- Molecular Weight : 83.51 g/mol

- Composition : Typically supplied as a 30% aqueous solution with 68–70% water and 1–2% HCl .

- Applications : Used in biochemical research, particularly in DNA/RNA modification studies.

- Safety: Limited ecotoxicity data available; handled in controlled solutions to mitigate reactivity .

Dimethylamine Hydrochloride (CAS 506-59-2)

- Molecular Formula : (CH₃)₂NH·HCl

- Molecular Weight : 81.55 g/mol (calculated)

- Synonyms: Includes "Dimethylamine HCL," "N-methylmethanamine hydrochloride," and "Metformin Impurity F" .

- Applications : Pharmaceutical intermediate (e.g., in antihistamines) and industrial uses.

- Safety : Requires precautions similar to methylamine hydrochloride due to irritant effects .

Memantine Hydrochloride (CAS 41100-52-1)

- Molecular Formula : C₁₂H₂₁N·HCl

- Molecular Weight : 215.76 g/mol

- Applications : NMDA receptor antagonist used to treat Alzheimer’s disease .

- Key Difference : Unlike methylamine hydrochloride, memantine HCl is a complex aromatic amine with specific neurological activity .

Comparative Data Table

Research Findings and Key Distinctions

Structural Complexity :

- Methylamine and dimethylamine hydrochlorides are simple aliphatic amines, whereas memantine HCl contains a polycyclic structure, impacting its biological activity .

- Methoxyamine HCl includes an oxygen atom in its structure, enhancing its reactivity in nucleophilic reactions .

Applications :

- Methylamine HCl is a general-purpose reagent, while methoxyamine HCl is niche in genetic research .

- Dimethylamine HCl’s role as "Metformin Impurity F" highlights its significance in pharmaceutical quality control .

Safety Profiles :

Biologische Aktivität

Heliomethylamine hydrochloride (HMH), with the chemical formula CHClNO, is a compound that has recently garnered interest in the field of medicinal chemistry. Despite its emerging status, comprehensive data on its biological activity remains limited. This article consolidates available research findings, case studies, and potential applications of HMH, emphasizing its biological properties and implications for future research.

This compound is classified as an amine derivative. Its structure includes a hydrochloride salt form, which enhances its solubility and bioavailability. The compound's molecular weight is approximately 233.73 g/mol, making it a relatively small molecule suitable for various biological assays.

Biological Activity Overview

Currently, the biological activity of HMH has not been extensively evaluated in peer-reviewed literature. However, preliminary studies suggest potential areas of interest:

- Antimicrobial Activity : While specific studies on HMH are lacking, related compounds in its class have shown significant antimicrobial properties. For instance, derivatives of similar structures have been tested against various bacterial strains, indicating a potential for HMH to exhibit similar effects.

- Anticancer Potential : Some alkaloids and amine derivatives have demonstrated anticancer activity through mechanisms such as apoptosis induction and cell cycle arrest. HMH may warrant investigation in this context given its structural similarities to known active compounds.

Antimicrobial Studies

Although direct studies on HMH are scarce, research into related compounds indicates promising antimicrobial properties. For example:

- Acridine Derivatives : These compounds have shown effective antibacterial activity against strains such as Staphylococcus aureus and Pseudomonas aeruginosa, with Minimum Inhibitory Concentration (MIC) values ranging from 125 to 500 μg/mL . This suggests that HMH might exhibit comparable efficacy against similar pathogens.

| Compound Type | Bacterial Strain | MIC (μg/mL) |

|---|---|---|

| Acridine Derivative | Staphylococcus aureus | 125 |

| Acridine Derivative | Pseudomonas aeruginosa | 250 |

Anticancer Activity

Research into alkaloids from the Amaryllidaceae family indicates that certain derivatives can selectively suppress cancer cell proliferation. For instance, lycorine hydrochloride has shown an IC of 1.2 μM against ovarian cancer cells . Given this context, further exploration into HMH's anticancer properties could be beneficial.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of HMH is crucial for predicting its biological activity. The presence of electron-withdrawing groups or lipophilic substituents often enhances the potency of similar compounds. Future studies should focus on modifying the structure of HMH to optimize its bioactivity.

Future Research Directions

Given the limited data on HMH's biological activity, several avenues for future research are recommended:

- In Vitro Studies : Conducting cytotoxicity assays against various cancer cell lines to evaluate potential anticancer effects.

- Antimicrobial Testing : Systematic testing against a broader range of pathogens to establish an antimicrobial profile.

- Mechanistic Studies : Investigating the molecular mechanisms underlying any observed biological activities to identify pathways involved.

Eigenschaften

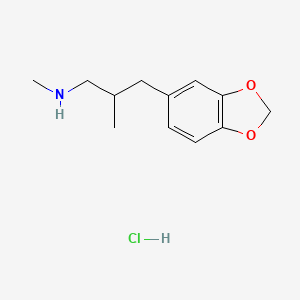

IUPAC Name |

3-(1,3-benzodioxol-5-yl)-N,2-dimethylpropan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO2.ClH/c1-9(7-13-2)5-10-3-4-11-12(6-10)15-8-14-11;/h3-4,6,9,13H,5,7-8H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKPHYLXZJOXRSL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC2=C(C=C1)OCO2)CNC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001342966 | |

| Record name | 3-(1,3-Benzodioxol-5-yl)-N,2-dimethylpropan-1-amine hydrochloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001342966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1797883-86-3 | |

| Record name | Heliomethylamine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1797883863 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(1,3-Benzodioxol-5-yl)-N,2-dimethylpropan-1-amine hydrochloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001342966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | HELIOMETHYLAMINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V5VZX55L6S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.